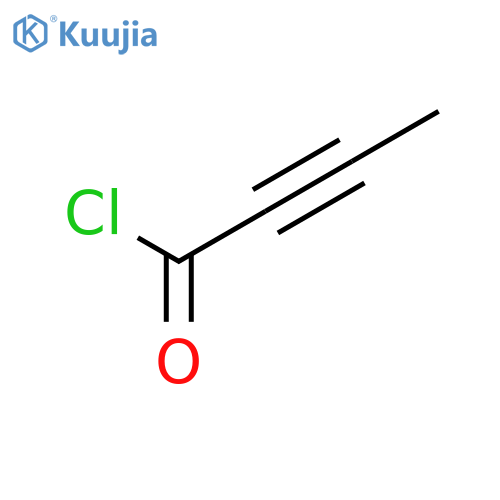Cas no 39753-54-3 (but-2-ynoyl chloride)

but-2-ynoyl chloride 化学的及び物理的性質
名前と識別子
-
- 2-Butynoyl chloride
- but-2-ynoyl chloride
- DTXSID70507778
- AS-84369
- SY315419
- 39753-54-3
- MFCD27950345
- AMY41204
- tetrolic acid chloride
- UFBHSXXPAZMVSI-UHFFFAOYSA-N
- SCHEMBL1066581
- E78770
- EN300-2517124
- butynoyl chloride
-
- MDL: MFCD27950345
- インチ: InChI=1S/C4H3ClO/c1-2-3-4(5)6/h1H3
- InChIKey: UFBHSXXPAZMVSI-UHFFFAOYSA-N
- SMILES: C(Cl)(=O)C#CC
計算された属性
- 精确分子量: 101.98729
- 同位素质量: 101.9872424g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 6
- 回転可能化学結合数: 0
- 複雑さ: 114
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.8
- トポロジー分子極性表面積: 17.1Ų
じっけんとくせい
- PSA: 17.07
but-2-ynoyl chloride Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB540630-1g |
2-Butynoyl chloride, 90%; . |
39753-54-3 | 90% | 1g |
€250.30 | 2025-02-18 | |
| 1PlusChem | 1P01GBON-250mg |
2-Butynoyl chloride |
39753-54-3 | 95% | 250mg |
$90.00 | 2024-05-03 | |
| 1PlusChem | 1P01GBON-1g |
2-Butynoyl chloride |
39753-54-3 | ≥97% | 1g |
$138.00 | 2024-05-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSY544-10g |
but-2-ynoyl chloride |
39753-54-3 | 97% | 10g |
¥4541.0 | 2024-04-19 | |
| Enamine | EN300-2517124-2.5g |
but-2-ynoyl chloride |
39753-54-3 | 95% | 2.5g |
$380.0 | 2024-06-19 | |
| Enamine | EN300-2517124-1.0g |
but-2-ynoyl chloride |
39753-54-3 | 95% | 1.0g |
$193.0 | 2024-06-19 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSY544-25g |
but-2-ynoyl chloride |
39753-54-3 | 97% | 25g |
¥7656.0 | 2024-04-19 | |
| Aaron | AR01GBWZ-250mg |
2-Butynoyl chloride |
39753-54-3 | 95% | 250mg |
$157.00 | 2025-02-11 | |
| A2B Chem LLC | AY40455-250mg |
2-Butynoyl chloride |
39753-54-3 | 95% | 250mg |
$74.00 | 2024-04-20 | |
| Aaron | AR01GBWZ-5g |
2-Butynoyl chloride |
39753-54-3 | 95% | 5g |
$798.00 | 2025-02-11 |
but-2-ynoyl chloride 関連文献
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
6. Back matter
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
but-2-ynoyl chlorideに関する追加情報
Comprehensive Guide to 2-Butynoyl Chloride (CAS No. 39753-54-3): Properties, Applications, and Industry Insights
2-Butynoyl chloride (CAS 39753-54-3) is a specialized organic compound widely recognized for its role as a reactive intermediate in fine chemical synthesis. This alkynyl acid chloride features a terminal alkyne group bonded to a carbonyl chloride, making it a versatile building block for pharmaceuticals, agrochemicals, and advanced materials. With the growing demand for click chemistry reagents and bioorthogonal reactions, this compound has gained significant attention in R&D circles.
Chemically, 2-Butynoyl chloride exhibits unique reactivity patterns due to its conjugated triple bond system. The electron-withdrawing effect of the carbonyl chloride enhances the electrophilic character of the β-carbon, enabling selective nucleophilic additions—a property exploited in heterocycle synthesis and polymer modification. Recent studies highlight its utility in creating fluorescent probes for biological imaging, aligning with the current focus on theranostic applications in medicinal chemistry.
The compound's applications span multiple cutting-edge domains. In pharmaceutical intermediates, it serves as a precursor for acetylene-derived APIs, particularly those targeting kinase inhibition. The materials science sector utilizes its crosslinking capabilities to develop self-healing polymers—a hot topic in sustainable material research. Analytical chemists value its derivatization potential for HPLC tagging of bioactive molecules, addressing the need for improved detection sensitivity in metabolomics studies.
Market trends indicate rising demand for 2-Butynoyl chloride in bioconjugation technologies, driven by advancements in ADC (Antibody-Drug Conjugate) development. Manufacturers are optimizing low-temperature synthesis protocols to improve yield and purity—key concerns for researchers searching "high purity alkynyl chlorides" or "scalable acetylene chemistry." Regulatory-compliant packaging innovations now dominate supplier offerings, reflecting industry emphasis on safe chemical handling practices.
From a technical perspective, handling 39753-54-3 requires strict moisture control due to its hydrolytic sensitivity. Storage under argon atmosphere with molecular sieves represents best practice—a frequent query in technical forums. Spectral data (IR: νC≡C ~2120 cm-1; 13C NMR: δ ~150 ppm for carbonyl) provide crucial identification markers for quality control, addressing common verification challenges noted in chemical characterization discussions.
Environmental considerations have spurred development of green chemistry approaches to 2-Butynoyl chloride production. Recent patents describe catalytic processes reducing halogenated waste, aligning with EPA green chemistry principles. These innovations respond to growing searches for "sustainable acid chloride synthesis" and "eco-friendly coupling reagents," reflecting shifting industry priorities.
Analytical methodologies for 39753-54-3 continue to evolve. GC-MS with derivatization techniques enables trace-level detection, while Raman spectroscopy offers non-destructive monitoring—topics gaining traction in process analytical technology (PAT) discussions. Such technical nuances frequently appear in searches like "analyzing reactive intermediates" or "quality control for alkynyl compounds."
The future outlook for 2-Butynoyl chloride remains promising, particularly in bioorthogonal chemistry applications. Emerging research explores its potential in metal-free click reactions and live-cell labeling—areas generating substantial academic interest. Suppliers are responding with customized solutions, including stabilized formulations and application-specific purity grades, meeting diverse research needs across the chemical sciences spectrum.
39753-54-3 (but-2-ynoyl chloride) Related Products
- 1378680-67-1(5-Bromo-4,4-dimethylpent-1-yne)
- 2145726-61-8(3-methyl-2-6-(trifluoromethyl)pyridin-3-ylbutanoic acid)
- 877639-07-1(N-(3-acetamidophenyl)-2-({5-methyl-7-oxo-7H,8H-1,2,4triazolo4,3-apyrimidin-3-yl}sulfanyl)acetamide)
- 2171639-65-7(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(3-methoxy-3-methylazetidin-1-yl)-5-oxopentanoic acid)
- 733042-89-2(benzyl(propan-2-yl)carbamoylmethyl 2-chloropyridine-3-carboxylate)
- 946217-63-6(2-chloro-N-(2-chloro-5-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)benzamide)
- 727975-80-6(6-Methyl-2-(4-nitro-phenyl)-imidazo[1,2-a]-pyridine-3-carbaldehyde)
- 1456980-84-9(N-Cyclopropyl-2-fluoro-4-nitrobenzamide)
- 392293-82-2(N-5-({(4-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3-(trifluoromethyl)benzamide)
- 5654-98-8(5H,6H,7H-pyrrolo[2,3-d]pyrimidine)
